N-(furan-2-ylmethyl)-4-methylbenzamide
Overview
Description
N-(furan-2-ylmethyl)-4-methylbenzamide: is an organic compound that belongs to the class of amides It features a furan ring attached to a benzamide structure, which is a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) in a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. The use of microwave reactors allows for the optimization of reaction conditions, including temperature, solvent, and substrate amounts .
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the benzene ring
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The furan ring and amide group can interact with various biomolecules, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Features a similar furan ring but with a hydrazide group instead of an amide.
Furan-2-ylmethyl furan-2-carboxylate: Contains two furan rings and an ester group.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Similar structure with an additional alkyne group.
Uniqueness: N-(furan-2-ylmethyl)-4-methylbenzamide is unique due to its combination of a furan ring and a benzamide structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)13(15)14-9-12-3-2-8-16-12/h2-8H,9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKXNBPVDNGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286050 | |
Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641248 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
199443-19-1 | |
Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199443-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Furanylmethyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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